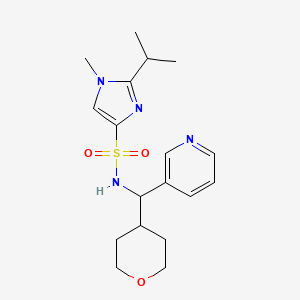

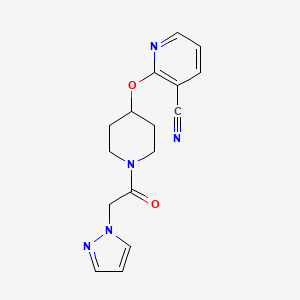

N-(2-methyl-1-phenylpropyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide involves the condensation of an appropriate sulfonamide precursor with a suitable alkyl halide or alkylating agent. The reaction typically occurs under mild conditions and yields the desired product. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Antibacterial and Anti-Enzymatic Potential

Research by Abbasi et al. (2015) on derivatives of benzenesulfonamides, including N-(2-methyl-1-phenylpropyl)benzenesulfonamide, demonstrated potent antibacterial properties and moderate to weak enzyme inhibition against various bacterial strains and enzymes. This study highlights the potential use of these compounds in antibacterial applications (Abbasi et al., 2015).

Cross-Coupling Chemical Reactions

Miura et al. (1998) investigated the reaction of N-(2‘-Phenylphenyl)benzenesulfonamides with acrylate esters, highlighting their application in chemical synthesis, particularly in the formation of phenanthridine derivatives. This research demonstrates the compound's utility in complex chemical synthesis processes (Miura et al., 1998).

Conformational Studies in Antileishmania Activity

Borges et al. (2014) conducted a study on the conformational differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides. This research provides insights into the structural aspects of these compounds, which can be crucial for understanding their biological activities, especially in antileishmania studies (Borges et al., 2014).

Inhibition of Membrane-Bound Phospholipase A2

A study by Oinuma et al. (1991) explored the synthesis and biological evaluation of substituted benzenesulfonamides, including N-(2-methyl-1-phenylpropyl)benzenesulfonamide, as inhibitors of membrane-bound phospholipase A2. This research underscores the potential therapeutic applications of these compounds in reducing myocardial infarction size (Oinuma et al., 1991).

Luminescence and Antibacterial Properties

Feng et al. (2021) synthesized new d10 metal complexes with modified benzenesulfonamide derivatives, demonstrating their luminescent properties and potential antibacterial applications. This study suggests the use of such compounds in the development of new luminescent materials with antibacterial properties (Feng et al., 2021).

Cardiac Myosin Activator Design and Synthesis

Manickam et al. (2018) worked on synthesizing sulfonamidophenylethylureas, including N-(2-methyl-1-phenylpropyl)benzenesulfonamide, as novel cardiac myosin activators. Their findings indicate potential applications in treating systolic heart failure (Manickam et al., 2018).

Propriétés

IUPAC Name |

N-(2-methyl-1-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-13(2)16(14-9-5-3-6-10-14)17-20(18,19)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDCWFQHDQBMRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-1-phenylpropyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

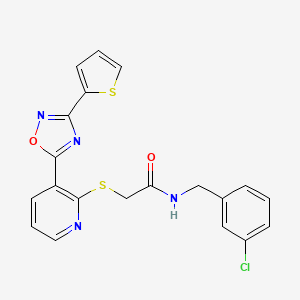

![(3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631628.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631631.png)

![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)

![tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2631637.png)

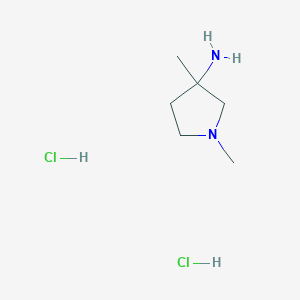

![3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2631640.png)

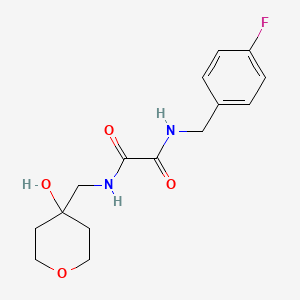

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2631641.png)

![6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid](/img/structure/B2631643.png)